![molecular formula C11H19NO4 B564762 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone CAS No. 77874-89-6](/img/structure/B564762.png)
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone” is a derivative of the compound “2,2,6,6-Tetramethylpiperidine-1-oxyl” (also known as TEMPO), which is a well-known stable nitroxyl radical . TEMPO is an orange-red crystalline substance that is soluble in water and organic solvents like ethanol and benzene .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, TEMPO can be synthesized from 2,2,6,6-tetramethyl-4-piperidone (TAA) through a condensation reaction with hydrazine, followed by oxidation .
Scientific Research Applications
Enantiomerically Pure Spin-Labelled Compounds : Research has shown that 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone can be aminated and reduced to yield enantiomerically pure compounds like 4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylates. These compounds are useful for spin labeling in peptides and proteins, providing insights into molecular structures and dynamics (Wright et al., 2003).
Synthesis and Stereochemistry : The compound has been utilized in the synthesis of enantiomerically pure cis- and trans-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid. These studies contribute to understanding the stereochemistry of the compounds and their applications in 3D structural analysis of peptides (Wright et al., 2007).
Spectroscopic Characterization : Spectroscopic studies have been conducted on enantiomerically pure protected trans-4-amino-1-oxyl-2,2,6,6-tetramethyl piperidine-3-carboxylic acid derivatives. This research enhances our understanding of the electronic structure and behavior of these compounds (Wright et al., 2005).
Nitroxyl Radical Synthesis : this compound has been used in the synthesis of various nitroxyl radicals, which are important in spin labeling studies and have applications in magnetic resonance imaging (MRI) and other spectroscopic techniques (Wong et al., 1974).
Spin Labeling in Food Science : The compound has been applied in food science for detecting singlet oxygen in substances like skim milk through electron spin resonance spectroscopy, demonstrating its utility in understanding oxidative processes in food (Bradley et al., 2003).
Potential in Antineoplastic Agents : Research indicates the potential use of derivatives of this compound in the development of antineoplastic agents, highlighting its relevance in medical and pharmaceutical applications (Dimmock et al., 2002).
properties
IUPAC Name |
2-(1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2)6-8(13)7(5-9(14)15)11(3,4)12(10)16/h7,16H,5-6H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWCDOHLYBVGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(N1O)(C)C)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703781 |
Source
|
Record name | (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77874-89-6 |
Source
|
Record name | (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.